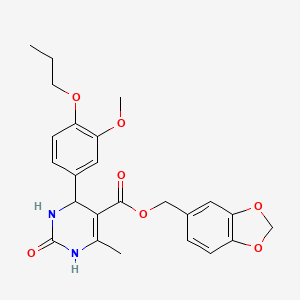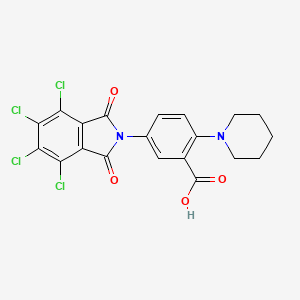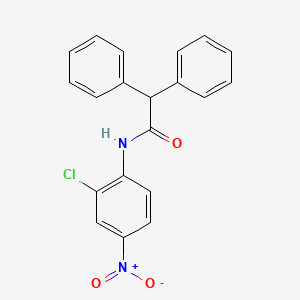
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(ethylsulfonyl)-1-N,1-N’-dinaphthalen-1-ylethene-1,1-diamine is an organic compound characterized by its unique structure, which includes two naphthalene rings and ethylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(ethylsulfonyl)-1-N,1-N’-dinaphthalen-1-ylethene-1,1-diamine typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl groups. This is followed by the coupling of the resulting intermediates with ethylenediamine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(ethylsulfonyl)-1-N,1-N’-dinaphthalen-1-ylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2,2-bis(ethylsulfonyl)-1-N,1-N’-dinaphthalen-1-ylethene-1,1-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 2,2-bis(ethylsulfonyl)-1-N,1-N’-dinaphthalen-1-ylethene-1,1-diamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The ethylsulfonyl groups play a crucial role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(ethylsulfonyl)propane: A related compound with similar sulfonyl groups but different structural features.
2,2-bis(ethylsulfonyl)vinylbenzene: Another compound with ethylsulfonyl groups attached to a vinylbenzene moiety.
Uniqueness
2,2-bis(ethylsulfonyl)-1-N,1-N’-dinaphthalen-1-ylethene-1,1-diamine is unique due to its combination of naphthalene rings and ethylsulfonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-33(29,30)26(34(31,32)4-2)25(27-23-17-9-13-19-11-5-7-15-21(19)23)28-24-18-10-14-20-12-6-8-16-22(20)24/h5-18,27-28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLQUXHBDFMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=C(NC1=CC=CC2=CC=CC=C21)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-[(4-chlorophenyl)methyl]triazol-4-yl]methanone](/img/structure/B4890702.png)
![N-(3,4-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B4890708.png)
![8-METHYL-7-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}[1,3]DIOXOLO[4,5-G]QUINOLIN-6(5H)-ONE](/img/structure/B4890719.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)


![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide](/img/structure/B4890768.png)


![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-nitrophenyl)-1-ethanone](/img/structure/B4890790.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4890791.png)
